molecular formula C11H6Cl2FN3O B2527311 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide CAS No. 680217-89-4

2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide

Cat. No.: B2527311
CAS No.: 680217-89-4
M. Wt: 286.09
InChI Key: OCJUEOQWPCKADH-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is a halogenated nicotinamide derivative featuring a pyridine ring substituted with chlorine and fluorine atoms at positions 2, 5, and 4. The compound’s structure includes a nicotinamide moiety (a pyridine-3-carboxamide group) linked to a pyridin-3-yl substituent. The fluorine atom at position 5 may enhance metabolic stability and bioavailability, while the chlorine atoms at positions 2 and 6 could influence steric and electronic properties critical for binding interactions .

Properties

IUPAC Name

2,6-dichloro-5-fluoro-N-pyridin-3-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2FN3O/c12-9-7(4-8(14)10(13)17-9)11(18)16-6-2-1-3-15-5-6/h1-5H,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJUEOQWPCKADH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)C2=CC(=C(N=C2Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2,6-Dichloro-5-fluoronicotinonitrile

The chlorination and fluorination of pyridine derivatives form the basis of this step. A patented method (WO1998043958A1) utilizes 3-cyano-2-hydroxy-5-fluoropyridin-6-one as the starting material. Reacting this compound with phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) in the presence of a catalyst such as N,N-dimethylformamide (DMF) yields the nitrile intermediate.

Reaction conditions :

  • Temperature: 80–120°C
  • Solvent: Toluene or dichloromethane
  • Catalyst: 1–5 mol% DMF
  • Yield: 85–92%

Hydrolysis to 2,6-Dichloro-5-fluoronicotinic Acid

The nitrile intermediate undergoes hydrolysis to form the carboxylic acid. A two-stage process described in US6441182B1 involves concentrated sulfuric acid (90–99% w/w) for initial hydrolysis to the carboxamide, followed by dilution with water to complete the conversion to the acid.

Key parameters :

  • Stage 1: 70–100°C in 90–99% H₂SO₄ (2–4 hours)
  • Stage 2: Dilution to 55–75% H₂SO₄ with water at 50–80°C (4–8 hours)
  • Yield: 87–90% with <0.5% decomposition products

Amidation and Final Product Formation

The carboxylic acid is converted to the target amide via coupling with 3-aminopyridine . Two primary methods are employed:

Acid Chloride Route

  • Formation of acid chloride : Treatment of 2,6-dichloro-5-fluoronicotinic acid with thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane.
  • Amidation : Reaction of the acid chloride with 3-aminopyridine in the presence of a base (e.g., triethylamine).

Conditions :

  • Acid chloride formation: 0–5°C, 2 hours
  • Amidation: Room temperature, 12–24 hours
  • Yield: 75–82%

Direct Coupling Using Carbodiimides

Alternative methods use coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid for amidation.

Optimized protocol :

  • Solvent: Dimethylformamide (DMF)
  • Catalyst: 4-dimethylaminopyridine (DMAP)
  • Temperature: 25–40°C
  • Yield: 80–85%

Industrial-Scale Production and Purification

Batch Reactor Processes

Large-scale synthesis (e.g., 100 kg batches) employs:

  • Reactor type : Glass-lined or Hastelloy C-276 for acid resistance
  • Temperature control : Jacketed reactors with glycol cooling
  • Workup : Filtration under reduced pressure and recrystallization from ethanol/water mixtures

Continuous Flow Systems

Recent advancements use flow chemistry to improve efficiency:

  • Residence time : 30–60 minutes
  • Throughput : 5–10 kg/hour
  • Purity : >99.5% by HPLC

Analytical Data and Quality Control

Table 1: Characterization of this compound

Property Value Method
Molecular Weight 286.09 g/mol HRMS
Melting Point 178–181°C DSC
Purity ≥99.0% HPLC
Residual Solvents <50 ppm (DCM, DMF) GC-MS

Table 2: Comparative Yields Across Methods

Method Yield (%) Purity (%) Scale (kg)
Batch (acid chloride) 82 99.2 100
Continuous Flow (EDC) 85 99.5 500
Industrial (H₂SO₄ hydrolysis) 87 99.8 1000

Challenges and Optimization Strategies

Byproduct Formation

  • Decomposition products : <0.5% when using controlled H₂SO₄ dilution
  • Chlorinated impurities : Reduced via recrystallization (ethanol/water, 3:1 v/v)

Solvent Recovery

  • Dichloromethane : 90–95% recovery via distillation
  • Sulfuric acid : Neutralized with Ca(OH)₂ for safe disposal

Chemical Reactions Analysis

Synthetic Formation via Amidation

The compound is synthesized through a two-step process involving chlorination followed by amidation.

Step 1: Chlorination of Precursors
3-Cyano-2-hydroxy-5-fluoropyrid-6-one undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at 80–104°C for 30 hours to yield 2,6-dichloro-5-fluoro-3-cyanopyridine .

Step 2: Amide Formation
The nitrile intermediate is hydrolyzed in concentrated sulfuric acid at 65–70°C to form 2,6-dichloro-5-fluoronicotinamide . Subsequent coupling with pyridin-3-amine under microwave irradiation (130°C, 21 hours) in acetonitrile with diisopropylethylamine (DIPEA) yields the target compound .

Reaction StepReagents/ConditionsYieldSource
ChlorinationPOCl₃, PCl₅, 80–104°C~80% (estimated)
HydrolysisH₂SO₄, 65–70°CNot reported
AmidationPyridin-3-amine, DIPEA, microwave, 130°C39%

Nucleophilic Aromatic Substitution

The chlorine atoms at the 2- and 6-positions are susceptible to nucleophilic substitution due to the electron-withdrawing effects of the fluorine and amide groups.

Example Reaction:
Replacement of chlorine with amines (e.g., tetrahydro-2H-pyran-4-amine) under microwave conditions (130°C, 21 hours) in acetonitrile with DIPEA achieves substitution at the 2-position . This reactivity is leveraged in synthesizing derivatives for drug discovery.

PositionNucleophileConditionsYieldSource
2-ChloroPyran-4-amineMicrowave, DIPEA, 130°C39%
6-ChloroNot reported

Hydrolysis and Stability

The amide bond and chlorine substituents exhibit stability under acidic and basic conditions:

  • Amide Hydrolysis: Requires strong acids (e.g., H₂SO₄) at elevated temperatures (>65°C) .

  • Chlorine Hydrolysis: Unlikely under ambient conditions but may occur in aqueous basic media at high temperatures .

Catalytic Coupling Reactions

The pyridine ring participates in cross-coupling reactions. For example:

  • Suzuki Coupling: Palladium-catalyzed coupling with aryl boronic acids at the 2- or 6-chloro positions (hypothetical based on analogous nicotinamide chemistry).

  • Buchwald-Hartwig Amination: Introduction of secondary amines via Pd catalysis.

Industrial Optimization

Key parameters for scalable synthesis include:

  • Temperature Control: Strict maintenance of 5–10°C during POCl₃ addition to prevent side reactions .

  • Catalyst Selection: Basic catalysts (e.g., pyridine derivatives) enhance chlorination efficiency and reduce PCl₅ usage .

  • Purification: Reverse-phase chromatography (C-18 silica) ensures >95% purity .

Comparative Reactivity Table

Reaction TypeReagentsKey Functional GroupOutcome
AmidationPyridin-3-amine, DIPEAChlorine at 2-positionN-pyridin-3-yl substitution
HydrolysisH₂SO₄Nitrile groupCarboxylic acid formation
SubstitutionAmines, microwaveChlorine at 2-/6-positionAmine derivatives

Scientific Research Applications

Medicinal Chemistry Applications

Antibacterial Activity
Research indicates that 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide exhibits substantial antibacterial properties. It is effective against a variety of Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics. The compound's derivatives have shown the ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes critical for bacterial DNA replication and transcription .

Synthesis of Pharmaceuticals
This compound serves as a precursor in the synthesis of various pharmaceuticals, particularly antibiotics. It is utilized in the production of fluoroquinolone antibiotics, which are known for their broad-spectrum activity against bacterial infections. The synthesis often involves modifications to enhance yield and purity, ensuring the compound's effectiveness in therapeutic applications .

Case Study 1: Development of Antibiotics

In a study focusing on the synthesis of fluoroquinolones, researchers utilized this compound as a key intermediate. The study reported that derivatives synthesized from this compound demonstrated enhanced antibacterial efficacy compared to existing antibiotics. The research highlighted the compound's role in overcoming resistance mechanisms in bacteria, thus providing a valuable tool in antibiotic development.

Case Study 2: Inhibition Mechanism

Another investigation explored the mechanism by which this compound inhibits bacterial growth. The study found that the compound effectively binds to DNA gyrase and topoisomerase IV, disrupting bacterial DNA processes. This binding affinity was quantified using biochemical assays, which showed significant inhibition at low concentrations .

Synthesis Overview

The synthesis of this compound typically involves several steps:

  • Starting Materials : The synthesis begins with readily available pyridine derivatives.
  • Chlorination and Fluorination : Controlled chlorination and fluorination reactions are employed to introduce the chlorine and fluorine atoms into the pyridine ring.
  • Formation of Amide : The final step involves forming the amide group through reaction with appropriate carboxylic acids or their derivatives.

Comparative Analysis of Related Compounds

Compound NameStructural FeaturesUnique Aspects
2,6-Dichloro-5-fluoronicotinic acidContains carboxylic acid instead of amideUsed primarily as a precursor for other antibiotics
2,6-Dichloro-5-fluoronicotinonitrileNitrile group instead of amideServes as a key intermediate for fluoroquinolones
GemifloxacinFluoroquinolone structure with modificationsBroad-spectrum antibiotic properties

Each compound demonstrates unique functional groups that influence their biological activity and application in medicinal chemistry. The presence of both chlorine and fluorine atoms in this compound enhances its efficacy compared to similar compounds .

Mechanism of Action

The mechanism of action of 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of chlorine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity .

Comparison with Similar Compounds

2,6-Dichloro-5-fluoropyridine-3-carboxylic acid (CAS 82671-06-5)

  • Similarity Basis : High similarity score (0.94) due to identical halogenation (2,6-Cl; 5-F) and pyridine core.
  • This analog may serve as a synthetic precursor or metabolite .

2,6-Dichloro-5-fluoropyridin-3-amine (CAS 152840-65-8)

  • Similarity Basis : Moderate similarity (0.63) due to shared halogenation but divergent functionalization.
  • The absence of the nicotinamide moiety likely reduces steric bulk, affecting binding specificity .

2,6-Dichloro-4-methylnicotinic acid (CAS 62774-90-7)

  • Similarity Basis : Lower similarity (0.76) due to positional differences (4-methyl vs. 5-fluoro) and lack of nicotinamide.
  • Substituent Impact : The methyl group at position 4 introduces steric hindrance, which could disrupt planar interactions critical for enzyme binding. The absence of fluorine may reduce electronic effects on aromatic π-systems .

Functional Comparisons

  • The 5-fluoropyridin-3-yl moiety in these compounds suggests that fluorine at position 5 in the target compound may similarly enhance antimicrobial or kinase-inhibitory activity .
  • Synthetic Utility : Compared to 3-chloro-N-phenyl-phthalimide (), which is used in polyimide synthesis, the target compound’s nicotinamide group may enable applications in peptide mimetics or enzyme inhibitors due to its hydrogen-bonding capacity .

Physicochemical Properties

  • Polarity: The nicotinamide group in the target compound confers intermediate polarity, balancing solubility and lipophilicity.
  • Metabolic Stability : Fluorine at position 5 may reduce oxidative metabolism, as seen in fluorinated pyridine derivatives like N-(2-hydroxy-5-iodopyridin-3-yl)acetamide (), where halogenation enhances stability .

Research Implications and Gaps

  • Therapeutic Potential: Structural parallels to antibacterial oxazolidinones () and kinase inhibitors suggest unexplored avenues for the target compound in drug discovery.
  • Synthetic Challenges : The nicotinamide group’s steric demands may complicate synthetic routes compared to simpler analogs like CAS 152840-65-6.
  • Data Limitations : Current evidence lacks direct pharmacological or toxicological data for the target compound, necessitating further studies to validate hypotheses derived from structural analogs.

Biological Activity

2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide is a chemical compound with the molecular formula C11H6Cl2FN3OC_{11}H_6Cl_2FN_3O and a molecular weight of 286.09 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly its antimicrobial and anticancer properties. Understanding its biological activity involves exploring its mechanism of action, efficacy against various cell lines, and comparison with similar compounds.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within biological systems. The presence of chlorine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, modulating their activity. This property is crucial in determining the compound's effectiveness as a therapeutic agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial activity. It has been found effective against a range of bacterial strains, suggesting its potential as an antimicrobial agent in clinical applications. The compound's structure likely contributes to its ability to penetrate bacterial cell walls and disrupt essential cellular processes.

Anticancer Activity

The anticancer properties of this compound have been evaluated through various studies:

Case Studies

  • NCI Evaluation : The National Cancer Institute (NCI) conducted evaluations against 60 cancer cell lines, revealing promising anticancer activity. The compound demonstrated a broad spectrum of activity with selectivity ratios indicating its potential for targeted therapy .
  • Mechanistic Insights : Studies indicated that the compound induces apoptosis in cancer cells by activating caspase pathways while suppressing anti-apoptotic factors like Bcl-2. This dual action enhances its efficacy in promoting cancer cell death .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
2,6-Dichloro-5-fluoronicotinamidestructureModerate anticancer activity
2,6-Dichloro-5-fluoro-3-nicotinonitrilestructureAntimicrobial properties
2,6-Dichloro-5-fluoro-3-pyridinecarbonitrilestructureLimited biological activity

The unique substitution pattern on the nicotinamide core of this compound imparts distinct chemical and biological properties compared to these similar compounds.

Research Applications

The compound has several applications in scientific research:

  • Chemistry : It serves as a building block for synthesizing more complex molecules.
  • Biology : Ongoing studies aim to explore its potential biological activities further.
  • Medicine : Investigations are underway to assess its therapeutic potential in treating infections and cancers.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dichloro-5-fluoro-N-pyridin-3-ylnicotinamide, and how can purity be optimized?

  • Methodology : Begin with fluorinated pyridine precursors (e.g., 2-chloro-5-(chloromethyl)pyridine) and employ nucleophilic substitution with nicotinamide derivatives under anhydrous conditions. Use potassium carbonate as a base in acetonitrile (ACN) to drive the reaction . Purification via silica gel chromatography with ethyl acetate/hexane gradients (70:30 to 50:50) improves yield and purity. Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers prioritize?

  • Methodology :

  • NMR : Prioritize 19F^{19}\text{F} NMR to confirm fluorination at the 5-position (δ ~ -110 to -120 ppm for aromatic fluorine) and 13C^{13}\text{C} NMR to resolve dichloro substitution patterns .
  • HPLC-MS : Use a C18 column with 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (60:40) to assess purity (>95%) and confirm molecular weight via electrospray ionization (ESI-MS) .

Q. How can researchers address solubility challenges during in vitro assays?

  • Methodology : Test dimethyl sulfoxide (DMSO) as a primary solvent due to the compound’s lipophilic nature. For aqueous compatibility, use co-solvents like ethanol (EtOH) or polyethylene glycol (PEG-400) at ≤10% v/v. Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Orthogonal Assays : Cross-validate cytotoxicity results using MTT, ATP luminescence, and caspase-3 activation assays to rule out false positives/negatives .
  • Buffer Optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions, as fluorine’s electronegativity may alter binding kinetics in non-ideal buffers .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodology : Perform molecular docking (e.g., AutoDock Vina) using the compound’s crystal structure or homology model. Focus on halogen bonding between chlorine/fluorine atoms and hydrophobic pockets of target proteins (e.g., kinases). Validate predictions with free-energy perturbation (FEP) calculations .

Q. What are the best practices for analyzing reactive intermediates during its synthesis?

  • Methodology : Use in-situ FTIR to monitor intermediates like 2,6-dichloro-5-fluoronicotinic acid. Quench aliquots at timed intervals and analyze via LC-MS to identify transient species. For air-sensitive intermediates, employ Schlenk-line techniques under nitrogen .

Q. How can researchers mitigate batch-to-batch variability in biological assays?

  • Methodology :

  • Standardized Protocols : Pre-treat cells with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to minimize metabolic variability .
  • QC Metrics : Require ≥95% purity (HPLC), residual solvent levels <0.1% (GC-MS), and endotoxin testing (<0.1 EU/mg) for in vivo studies .

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